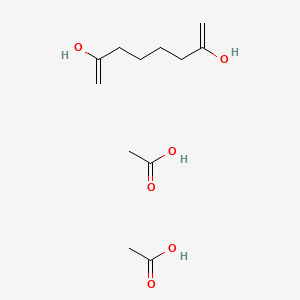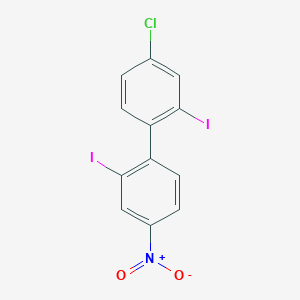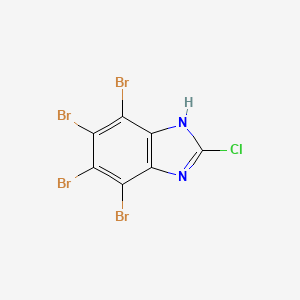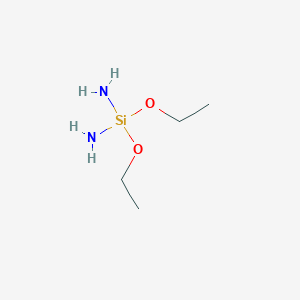
Acetic acid;octa-1,7-diene-2,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;octa-1,7-diene-2,7-diol is a chemical compound with the molecular formula C12H22O6 It is known for its unique structure, which includes both acetic acid and octa-1,7-diene-2,7-diol moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octa-1,7-diene-2,7-diol typically involves the reaction of octa-1,7-diene-2,7-diol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation of the diol groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Acetic acid;octa-1,7-diene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds in the diene moiety to single bonds, resulting in saturated derivatives.
Substitution: The hydroxyl groups in the diol can undergo substitution reactions with various reagents to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) are commonly used for acetylation reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Esters, ethers, or other substituted derivatives.
科学的研究の応用
Acetic acid;octa-1,7-diene-2,7-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of acetic acid;octa-1,7-diene-2,7-diol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Octa-1,7-diene-2,7-diol: The parent compound without the acetic acid moiety.
Acetic acid: A simple carboxylic acid with widespread use in various applications.
1,7-Octadiene: A related diene compound with similar structural features.
Uniqueness
Acetic acid;octa-1,7-diene-2,7-diol is unique due to its combination of acetic acid and octa-1,7-diene-2,7-diol moieties, which imparts distinct chemical and physical properties
特性
CAS番号 |
225092-74-0 |
|---|---|
分子式 |
C12H22O6 |
分子量 |
262.30 g/mol |
IUPAC名 |
acetic acid;octa-1,7-diene-2,7-diol |
InChI |
InChI=1S/C8H14O2.2C2H4O2/c1-7(9)5-3-4-6-8(2)10;2*1-2(3)4/h9-10H,1-6H2;2*1H3,(H,3,4) |
InChIキー |
ISAPJBLHEONHQP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C=C(CCCCC(=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)

![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)


![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)





![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
